7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- is a complex organic compound primarily recognized for its industrial applications. It is classified under the category of industrial chemicals and is denoted by the CAS Registry Number 64338-16-5. This compound is utilized mainly as an additive to protect plastics and other materials from photochemical degradation, making it valuable in the formulation of protective coatings for various products, including automotive and wood finishes .
The synthesis of 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one involves several advanced organic chemistry techniques. While specific synthetic routes are not extensively documented in the available literature, the compound is generally synthesized through multi-step processes that may include cyclization reactions and functional group modifications. The technical details of these methods often require specialized knowledge in organic synthesis and access to laboratory facilities equipped for handling complex chemical reactions.
The molecular formula of 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one is C22H40N2O2, indicating it consists of 22 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight is approximately 364.57 g/mol .
The chemical reactivity of 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one can be influenced by its functional groups and structural characteristics. It may participate in various reactions typical of compounds with similar functional groups, including:
Specific reaction pathways and products would depend on the reaction conditions and the presence of other reagents.
The mechanism of action for 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one primarily relates to its function as a photostabilizer in industrial applications. It protects materials from UV light-induced degradation by absorbing harmful radiation and dissipating energy safely, thus prolonging the lifespan of products containing this compound. The detailed molecular interactions at play during this protective action involve complex photophysical processes that require further investigation through experimental studies.
These properties indicate that the compound is relatively stable under standard conditions but may require specific handling protocols due to its chemical nature .
7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one finds significant use in various scientific and industrial applications:
Given its protective properties against photochemical degradation, this compound plays a crucial role in extending the useful life of materials exposed to sunlight and environmental stressors .
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